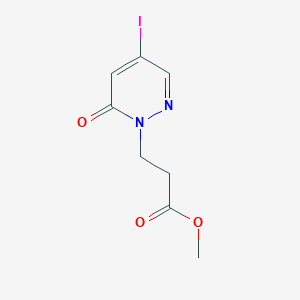
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is a chemical compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate typically involves the iodination of a pyridazinone precursor followed by esterification. The reaction conditions may include the use of iodine and a suitable oxidizing agent for iodination, and an alcohol (methanol) in the presence of an acid catalyst for esterification.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the iodinated group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while substitution reactions may introduce different functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-6-oxopyridazin-1(6H)-yl)propanoate
- Methyl 3-(4-bromo-6-oxopyridazin-1(6H)-yl)propanoate
Uniqueness
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its chloro and bromo analogs.
Properties
CAS No. |
825633-95-2 |
|---|---|
Molecular Formula |
C8H9IN2O3 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
methyl 3-(4-iodo-6-oxopyridazin-1-yl)propanoate |
InChI |
InChI=1S/C8H9IN2O3/c1-14-8(13)2-3-11-7(12)4-6(9)5-10-11/h4-5H,2-3H2,1H3 |
InChI Key |
YTTLHVWPUSUXCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C(=O)C=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















